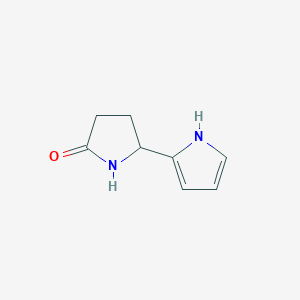
5-(1H-Pyrrol-2-yl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1H-Pyrrol-2-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrole ring fused to a pyrrolidinone structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile building block in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-Pyrrol-2-yl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This method includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the condensation of α,β-diketones and acetamides, selective reduction followed by the addition of an organometallic reagent to maleimides, and oxidation of pyrrolinones .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above, with optimizations for yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions: 5-(1H-Pyrrol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidine-2-carbaldehyde and subsequently carboxylic acids.
Reduction: Reduction reactions can convert it into different derivatives, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole or pyrrolidinone rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ceric ammonium nitrate and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary widely but often involve halogenating agents or organometallic reagents.
Major Products: The major products formed from these reactions include various substituted pyrrolidinones and pyrroles, which can be further functionalized for specific applications .
科学研究应用
5-(1H-Pyrrol-2-yl)pyrrolidin-2-one has diverse applications in scientific research:
作用机制
The mechanism of action of 5-(1H-Pyrrol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like beta-secretase 1 (BACE1), which is involved in the proteolytic processing of amyloid precursor protein, leading to the generation of amyloid-β peptides . The compound’s effects are mediated through its binding to these targets, altering their activity and downstream signaling pathways.
相似化合物的比较
Pyrrolidin-2-one: A simpler analog with similar structural features but lacking the pyrrole ring.
Pyrrolidine-2,5-dione: Another related compound with a different ring structure, often used in similar applications.
Prolinol: A derivative with a hydroxyl group, used in various synthetic applications.
Uniqueness: 5-(1H-Pyrrol-2-yl)pyrrolidin-2-one is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a drug scaffold make it a valuable compound in both research and industrial contexts .
属性
分子式 |
C8H10N2O |
|---|---|
分子量 |
150.18 g/mol |
IUPAC 名称 |
5-(1H-pyrrol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H10N2O/c11-8-4-3-7(10-8)6-2-1-5-9-6/h1-2,5,7,9H,3-4H2,(H,10,11) |
InChI 键 |
KRACUTSZBGUSCI-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC1C2=CC=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


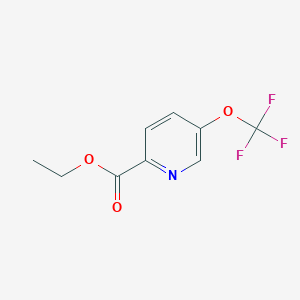
![4-((3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)morpholine](/img/structure/B13117063.png)
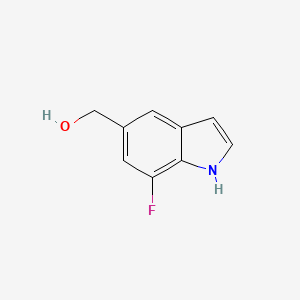
![6-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13117090.png)

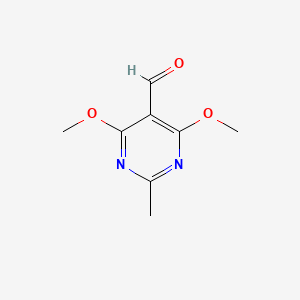

![5-Chloropyrazolo[1,5-c]pyrimidine](/img/structure/B13117098.png)
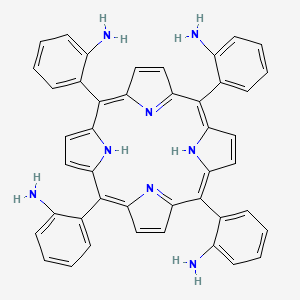
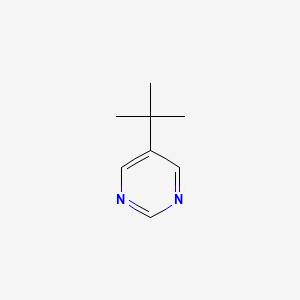
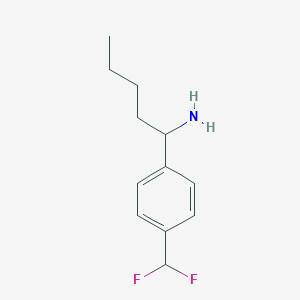
![6-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B13117130.png)
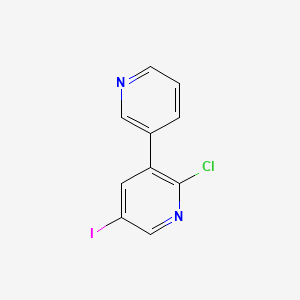
![2-Hydroxy-3-(2-hydroxyethyl)-6-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B13117133.png)
